5-Ethoxyquinoline
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Overview
Description
5-Ethoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological and pharmaceutical activities, including antimalarial, antineoplastic, anticonvulsant, antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Ethoxyquinoline typically involves the ethoxylation of quinoline. One common method includes the reaction of quinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, a patented method describes the preparation of high-efficiency, non-toxic antioxidant ethoxyquinoline, which involves specific reaction conditions and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
5-Ethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Ethoxyquinoline involves its interaction with various molecular targets and pathways. It can form hydrogen bonds with biological molecules, affecting their function. For instance, it may inhibit enzymes or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
8-Ethoxyquinoline: Another ethoxy derivative with similar properties but different substitution patterns.
5-Chloroquinoline: A halogenated derivative with distinct biological activities.
8-Hydroxyquinoline: Known for its use in metal chelation and as an antimicrobial agent
Uniqueness: 5-Ethoxyquinoline is unique due to its specific ethoxy substitution at the 5-position, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
92287-48-4 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-ethoxyquinoline |
InChI |
InChI=1S/C11H11NO/c1-2-13-11-7-3-6-10-9(11)5-4-8-12-10/h3-8H,2H2,1H3 |
InChI Key |
KTOOFZYSSPILRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
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